Ethyl 6-amino-2,3-dimethylbenzoate
Description
While specific research dedicated solely to Ethyl 6-amino-2,3-dimethylbenzoate is limited in widely available scientific literature, its chemical architecture allows for a comprehensive discussion based on the well-established principles of its constituent chemical families.
Benzoate (B1203000) esters are a significant class of organic compounds characterized by an ester functional group attached to a benzene (B151609) ring. They are formed from the condensation of benzoic acid and an alcohol. mdpi.com In the case of this compound, the alcohol is ethanol (B145695). These esters are generally recognized for their pleasant odors and are utilized in various applications, including as fragrances and artificial flavors. mdpi.com
From a chemical standpoint, benzoate esters undergo several key reactions. One of the most fundamental is hydrolysis, which can be promoted by either an acid or a base, to yield the parent carboxylic acid and alcohol. plos.org The reactivity of the ester can be influenced by the nature and position of substituents on the benzene ring. Electron-withdrawing groups, for instance, can affect the stability and reaction kinetics of the ester. europa.eu
Another important reaction is reduction. Depending on the reducing agent and reaction conditions, esters can be converted to primary alcohols or aldehydes. plos.org For example, the use of a strong reducing agent like lithium aluminum hydride typically leads to the formation of a primary alcohol. europa.eu
The physical properties of benzoate esters, such as boiling point and solubility, are also influenced by their molecular structure. The presence of the ester group allows for dipole-dipole interactions, while the aromatic ring contributes to van der Waals forces.
The introduction of an amino group to the benzene ring of a benzoate ester, as seen in this compound, significantly impacts its chemical properties and biological relevance. Aminobenzoate esters are a cornerstone in medicinal chemistry and materials science.
Perhaps the most well-known application of substituted aminobenzoate esters is in the field of local anesthetics. The discovery of the anesthetic properties of ethyl 4-aminobenzoate (B8803810), commonly known as benzocaine, was a pivotal moment in pharmacology. researchgate.netnih.gov This discovery spurred extensive research into the structure-activity relationships of related compounds, leading to the development of other local anesthetics like procaine. researchgate.net The amino group is a critical component of the pharmacophore responsible for the anesthetic activity of these molecules.
In chemical synthesis, the amino group serves as a versatile functional handle. It can undergo a variety of reactions, such as diazotization, acylation, and alkylation, allowing for the construction of more complex molecular architectures. This makes aminobenzoate esters valuable intermediates in the synthesis of pharmaceuticals, dyes, and other functional organic materials. epa.gov For instance, they are used in the preparation of various heterocyclic compounds with pharmacological importance. epa.gov
Furthermore, substituted aminobenzoate esters are investigated for a range of other biological activities, including antimicrobial and anti-inflammatory properties. bldpharm.com The specific positioning of the amino and other substituent groups on the benzene ring can fine-tune the biological effects of the molecule.
The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. mdpi.comuni.lu Initially isolated from gum benzoin, benzoic acid was one of the earliest aromatic carboxylic acids to be discovered and characterized. mdpi.comuni.lumdpi.com The determination of its structure in the 19th century by Justus von Liebig and Friedrich Wöhler was a landmark achievement in the development of organic chemistry. mdpi.com
Early industrial production of benzoic acid involved the hydrolysis of benzotrichloride. mdpi.commdpi.com However, this method has been largely supplanted by the catalytic air oxidation of toluene, a more environmentally friendly and efficient process. mdpi.com
The exploration of benzoic acid derivatives has led to numerous important discoveries. In the late 19th century, the antifungal properties of benzoic acid were recognized, leading to its use as a food preservative. mdpi.comuni.lu The synthesis of various esters and amides of benzoic acid opened up new avenues in the development of pharmaceuticals and other fine chemicals. The investigation into aminobenzoic acids and their esters, spurred by the discovery of benzocaine's anesthetic properties, is a significant chapter in this history. researchgate.net
The systematic study of the effects of substituents on the reactivity of benzoic acid derivatives led to the formulation of the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of substituent effects on reaction rates and equilibria.
Data Tables
Table 1: Representative Physical and Chemical Properties of Related Benzoate Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl Benzoate | 93-89-0 | C₉H₁₀O₂ | 150.17 | 211-213 |
| Ethyl 4-aminobenzoate (Benzocaine) | 94-09-7 | C₉H₁₁NO₂ | 165.19 | 310 |
| Ethyl 3-aminobenzoate (B8586502) | 582-33-2 | C₉H₁₁NO₂ | 165.19 | 294 |
| Methyl 2-aminobenzoate (B8764639) (Methyl anthranilate) | 134-20-3 | C₈H₉NO₂ | 151.16 | 256 |
Note: Data for this compound is not available. The table presents data for structurally related compounds to provide context.
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 6-amino-2,3-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4,12H2,1-3H3 |
InChI Key |
MVADTBISKUQMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)C)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 6 Amino 2,3 Dimethylbenzoate
Established Synthetic Routes and Reaction Mechanisms
Traditional synthesis of this compound relies on fundamental organic reactions. The sequence of these reactions is critical and is often dictated by the directing effects of the substituents on the benzene (B151609) ring. A plausible and common strategy involves the synthesis of a substituted benzoic acid followed by esterification, or the preparation of a substituted nitrobenzene (B124822) which is then reduced and esterified.
The final step in many synthetic routes to Ethyl 6-amino-2,3-dimethylbenzoate is the esterification of its corresponding carboxylic acid, 6-amino-2,3-dimethylbenzoic acid.
Fischer-Speier Esterification: This is the most common method, involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.comquora.comchemicalbook.com The reaction is an equilibrium process, and to maximize the yield of the ester, water is typically removed as it is formed, often by using a Dean-Stark apparatus or by using the alcohol as both reactant and solvent. chemicalbook.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product. libretexts.org
Transesterification: An alternative route is the conversion of another ester, such as mthis compound, into the ethyl ester. This process, known as transesterification, involves reacting the starting ester with a large excess of ethanol, typically in the presence of an acid or base catalyst, to shift the equilibrium towards the desired ethyl benzoate (B1203000) product. libretexts.orggoogle.com
Other Esterification Methods: For substrates that may be sensitive to strong acidic conditions, other methods can be employed. The use of thionyl chloride (SOCl₂) converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol. patsnap.com This method is often high-yielding but requires careful handling of the corrosive thionyl chloride.
Table 1: Comparative Data on Esterification Conditions for Benzoic Acid Derivatives
| Method | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | Sulfuric Acid | Ethanol | Reflux | Good to High | quora.comchemicalbook.com |
| Thionyl Chloride | None (reagent) | Ethanol | 0-50°C then Reflux | High (90%+) | patsnap.com |
| Transesterification | Acid or Base | Ethanol (excess) | Varies | Equilibrium-dependent | libretexts.orggoogle.com |
| TMSCl | None (reagent) | Methanol (B129727) | Room Temp. | Good to Excellent | nih.gov |
The introduction of the amino group at the C-6 position is a key synthetic challenge. Direct amination is often difficult; therefore, the most prevalent strategy is the reduction of a corresponding nitro group. This involves the synthesis of Ethyl 2,3-dimethyl-6-nitrobenzoate as a key intermediate.
Reduction of Nitroarenes: The conversion of the nitro group (-NO₂) to an amino group (-NH₂) can be achieved using various reducing agents.
Catalytic Hydrogenation: This is a clean and efficient method, often employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. orgsyn.orglookchem.com The reaction is typically carried out in a solvent like ethanol at moderate temperatures and pressures. This method often provides high yields and the only byproduct is water. orgsyn.org
Metal-Acid Reductions: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid. patsnap.comorgsyn.org Iron is often preferred due to its lower cost and reduced environmental impact compared to other metals.
Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C or Fe. It avoids the need for pressurized hydrogenation equipment.
The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Table 2: Comparison of Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| H₂ / Pd/C or PtO₂ | Ethanol solvent, RT | High yield, clean byproducts | Requires specialized H₂ gas equipment | orgsyn.orglookchem.com |
| Fe / HCl or Acetic Acid | Aqueous/Alcoholic, Heat | Inexpensive, effective | Requires stoichiometric metal, acidic workup | patsnap.com |
| SnCl₂ / HCl | Ethanol, Heat | Mild, selective for some substrates | Tin waste is toxic and requires disposal | orgsyn.org |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, RT | Mild conditions, useful for sensitive groups | Can be slow, requires aqueous workup |
The placement of the two methyl groups on the benzene ring is typically accomplished before the main functional group transformations. Starting with a pre-substituted raw material like 2,3-dimethylaniline (B142581) or 2,3-dimethylnitrobenzene is the most straightforward approach. However, if starting from a less substituted benzene derivative, Friedel-Crafts alkylation is a primary method for introducing alkyl groups. wikipedia.org
Friedel-Crafts Alkylation: This reaction involves treating an aromatic ring with an alkyl halide (e.g., methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comquora.com However, this reaction has significant limitations when applied to complex substituted benzenes:
Polyalkylation: The introduction of one alkyl group activates the ring, making it more susceptible to further alkylation, often leading to a mixture of products. quora.com
Rearrangement: The intermediate carbocation can rearrange to a more stable form, which is not a concern for methylation but is for longer alkyl chains.
Substituent Effects: The presence of a deactivating group like a nitro or carboxyl group on the ring can inhibit the reaction, while an amino group can react with the Lewis acid catalyst, deactivating it. Therefore, Friedel-Crafts reactions are usually performed on precursors before these groups are introduced or with the amino group protected.
Due to these challenges, the synthesis of this compound would most practically start from a commercially available 2,3-dimethyl substituted precursor, such as 2,3-dimethylphenol (B72121) or 2,3-dimethylnitrobenzene, to avoid complex and low-yielding alkylation steps.
Novel Approaches and Sustainable Synthesis of this compound
Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient processes. These principles are being applied to the synthesis of benzoate derivatives.
The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both esterification and reduction reactions, often leading to higher yields and cleaner products compared to conventional heating. nih.govnih.gov
Ultrasound-Assisted Synthesis: Sonication can also be used to accelerate reactions, particularly in heterogeneous systems like metal-catalyzed reductions. nih.gov
Solid Acid Catalysts: For esterification, replacing corrosive liquid acids like H₂SO₄ with reusable solid acid catalysts (e.g., zeolites, ion-exchange resins) simplifies product purification and minimizes acid waste. nih.gov
Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol, or supercritical CO₂ is a key goal. The reduction of nitroarenes, for instance, can sometimes be performed in aqueous systems.
While catalyst-free methods for these specific transformations are not widely established, research continues into activating substrates through high temperature, pressure, or other physical means to avoid the need for chemical catalysts altogether.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, represent a highly efficient synthetic strategy. nih.gov They adhere to green chemistry principles by maximizing atom economy and minimizing the number of synthetic steps and purification processes.
While a specific MCR for the direct synthesis of this compound is not prominently documented, the development of such a reaction is a target for synthetic innovation. A hypothetical MCR could potentially construct the substituted benzene ring or a key intermediate in one pot. For example, variations of the Gewald reaction, which is a multicomponent reaction used to synthesize 2-aminothiophenes, showcase the power of MCRs in creating highly substituted aromatic and heterocyclic systems. nih.gov The application of this mindset to benzoate synthesis could lead to novel and highly efficient pathways to the target molecule and its derivatives.
Industrial-Scale Synthesis Considerations for this compound Production for Research Applications
The production of this compound on an industrial scale for research applications necessitates a synthetic strategy that is not only efficient and high-yielding but also scalable, safe, and economically viable. While specific industrial processes for this exact molecule are not extensively documented in publicly available literature, a feasible synthetic route can be devised based on well-established industrial chemical transformations. The most logical approach would involve a multi-step synthesis starting from a readily available precursor, such as 2,3-dimethylbenzoic acid. The key transformations would include nitration, reduction of the nitro group, and esterification. The order of these steps can be varied, leading to different synthetic pathways, each with its own set of considerations for industrial-scale production.
A plausible and commonly employed route in industrial settings for analogous compounds involves the nitration of a substituted benzoic acid, followed by the reduction of the nitro group, and finally, esterification. An alternative pathway could involve the initial esterification of the starting benzoic acid, followed by nitration and reduction. Each step presents unique challenges and requirements when transitioning from laboratory-scale synthesis to multi-kilogram production for research supply.
Synthetic Pathway 1: Nitration followed by Reduction and Esterification
This approach begins with the nitration of 2,3-dimethylbenzoic acid. The regioselectivity of this step is critical to ensure the formation of the desired 6-nitro-2,3-dimethylbenzoic acid. Following the successful introduction of the nitro group, the subsequent reduction to an amine is a standard industrial process. The final step is the esterification of the resulting 6-amino-2,3-dimethylbenzoic acid with ethanol.
Nitration of 2,3-dimethylbenzoic acid:
The introduction of a nitro group onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents on the benzene ring, namely the carboxyl group (-COOH) and the two methyl groups (-CH3), will determine the position of the incoming nitro group. The carboxyl group is a deactivating, meta-directing group, while the methyl groups are activating, ortho- and para-directing groups. In this case, the steric hindrance from the adjacent methyl and carboxyl groups would likely favor nitration at the 6-position.
Industrial nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of byproducts. acs.orgunacademy.com The use of continuous flow reactors is becoming increasingly common for such hazardous reactions, as they offer superior heat and mass transfer, leading to improved safety and product consistency. researchgate.net Safety considerations are paramount and include careful handling of concentrated acids and monitoring for the potential formation of thermally unstable polynitrated compounds. acs.orgmdpi.com
Reduction of 6-nitro-2,3-dimethylbenzoic acid:
The reduction of the nitro group to an amine is a well-established industrial transformation. Catalytic hydrogenation is the most common and environmentally friendly method, typically employing catalysts such as palladium, platinum, or nickel on a carbon support (e.g., Pd/C, Pt/C, Raney Nickel). rsc.orgacsgcipr.org The reaction is usually carried out in a solvent such as ethanol, methanol, or water under a hydrogen atmosphere. orgsyn.org For industrial-scale production, batch reactors or continuous flow packed-bed reactors can be used. almacgroup.com The latter offers advantages in terms of safety due to the smaller volume of hydrogen gas present at any given time. almacgroup.com The efficiency of the reduction can be influenced by factors such as hydrogen pressure, temperature, catalyst loading, and the pH of the reaction medium. google.com For instance, the hydrogenation of nitrobenzoic acids can be effectively carried out in an aqueous solution of their alkali metal salts at a controlled pH. google.com
Esterification of 6-amino-2,3-dimethylbenzoic acid:
The final step is the Fischer esterification of the amino-substituted benzoic acid with ethanol. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org A major challenge in the esterification of aminobenzoic acids is the potential for the amino group to be protonated by the acid catalyst, which would deactivate the carboxyl group towards esterification. To circumvent this, a large excess of the alcohol (ethanol) is often used as both a reactant and a solvent, which helps to drive the equilibrium towards the ester product. libretexts.org The removal of water formed during the reaction, for example, by azeotropic distillation using a Dean-Stark apparatus, can also improve the yield. wikipedia.org Microwave-assisted esterification has been shown to accelerate the reaction, but its scalability for industrial production can be a concern. usm.my For large-scale operations, continuous flow esterification using solid acid catalysts is a promising and greener alternative, as it simplifies product purification and catalyst recycling. riken.jpnih.gov
Alternative Synthetic Pathway: Esterification followed by Nitration and Reduction
An alternative strategy involves first esterifying 2,3-dimethylbenzoic acid to produce ethyl 2,3-dimethylbenzoate. This ester is then subjected to nitration, followed by the reduction of the nitro group to yield the final product.
Esterification of 2,3-dimethylbenzoic acid:
The esterification of 2,3-dimethylbenzoic acid with ethanol can be carried out using the Fischer esterification conditions described previously. Since there is no amino group present at this stage, the reaction is more straightforward.
Nitration of ethyl 2,3-dimethylbenzoate:
The nitration of the resulting ester would then be performed. The ester group is also a meta-directing group, which, in conjunction with the ortho, para-directing methyl groups, should still favor nitration at the 6-position. The considerations for industrial-scale nitration, such as temperature control and safety, remain the same as in the first pathway.
Reduction of ethyl 6-nitro-2,3-dimethylbenzoate:
The final step would be the catalytic hydrogenation of the nitro ester to the corresponding amino ester. This reduction is analogous to the one described in the first pathway and would employ similar catalysts and conditions. orgsyn.org
| Synthetic Step | Key Industrial-Scale Considerations |
| Nitration | Reagents: Mixed acid (HNO₃/H₂SO₄). Reactor: Jacketed, temperature-controlled batch reactor or continuous flow reactor. Temperature Control: Crucial to prevent runaway reactions and byproduct formation (typically 0-10 °C). Safety: Handling of corrosive and oxidizing acids; monitoring for exothermic events. acs.orgacs.orgmdpi.comPurification: Quenching in water/ice followed by filtration or extraction. |
| Reduction (Catalytic Hydrogenation) | Catalyst: Pd/C, Pt/C, or Raney Nickel. rsc.orgacsgcipr.orgReactor: High-pressure autoclave or continuous packed-bed reactor. almacgroup.comHydrogen Pressure: Typically 50-100 psi, but can vary. google.comSolvent: Ethanol, methanol, or water. orgsyn.orgSafety: Handling of flammable hydrogen gas and pyrophoric catalysts. Purification: Filtration to remove the catalyst, followed by solvent removal. |
| Esterification (Fischer) | Catalyst: Sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts. wikipedia.orgnih.govReagents: Excess ethanol (serves as reactant and solvent). libretexts.orgWater Removal: Azeotropic distillation (e.g., with a Dean-Stark trap) or use of drying agents. wikipedia.orgReactor: Batch reactor with reflux capabilities or continuous flow reactor. riken.jpPurification: Neutralization, extraction, and crystallization or distillation. libretexts.org |
Chemical Reactivity and Transformations of Ethyl 6 Amino 2,3 Dimethylbenzoate
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of ethyl 6-amino-2,3-dimethylbenzoate is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating amino (-NH₂) group and the two weakly activating methyl (-CH₃) groups. scribd.comchemistrysteps.comwikipedia.org The amino group is a powerful ortho, para-director, while the methyl groups also direct incoming electrophiles to their ortho and para positions. mdma.chyoutube.com Conversely, the ethyl carboxylate (-COOEt) group is a deactivating, meta-directing group. wikipedia.org
The regiochemical outcome of EAS reactions on this molecule is determined by the synergistic and antagonistic effects of these substituents. The amino group at position 6 exerts the strongest activating and directing effect. Its ortho positions are 5 and 7 (which is the same as position 1, occupied by the ester). Its para position is position 3, which is occupied by a methyl group. The methyl groups at positions 2 and 3 further activate the ring.
Due to the high reactivity of the amino group, direct nitration or halogenation can lead to over-reaction and oxidation. scribd.comlibretexts.org Therefore, protection of the amino group, for instance by acetylation to form an acetanilide, is often employed to control the reaction and improve yields of monosubstituted products. libretexts.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| Br₂/FeBr₃ | Ethyl 5-bromo-6-amino-2,3-dimethylbenzoate | The powerful ortho, para-directing amino group, assisted by the methyl groups, directs the electrophile primarily to the open ortho position (C5). |
| HNO₃/H₂SO₄ | Ethyl 6-amino-2,3-dimethyl-5-nitrobenzoate | Similar to halogenation, nitration is expected to occur at the most activated position, C5. Protection of the amino group may be necessary to prevent oxidation. byjus.com |
| SO₃/H₂SO₄ | 6-Amino-5-(sulfo)-2,3-dimethylbenzoic acid ethyl ester | Sulfonation is also anticipated to favor the C5 position. scribd.com |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | Complex mixture or no reaction | Friedel-Crafts reactions are often unsuccessful with anilines due to the Lewis acid catalyst complexing with the basic amino group. libretexts.org |
Nucleophilic Reactions Involving the Ester and Amine Functionalities
The amine and ester groups of this compound are susceptible to nucleophilic attack.
The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. Acylation with acid chlorides or anhydrides readily forms the corresponding amide. This transformation is often used to protect the amino group during other reactions. libretexts.org
Diazotization of the amino group can be achieved by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. chemtube3d.comorgsyn.org The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through Sandmeyer or related reactions. youtube.com The diazotization of anthranilic acid (2-aminobenzoic acid) and its derivatives can also lead to the formation of benzynes upon heating. chemtube3d.comacs.org
The ester group can undergo nucleophilic acyl substitution. For example, reaction with amines will lead to the corresponding amides, and reaction with stronger nucleophiles like Grignard reagents can lead to tertiary alcohols after double addition.
Oxidation and Reduction Pathways
The amino group and the methyl groups on the aromatic ring are susceptible to oxidation. The oxidation of N,N-dimethylanilines has been studied, and it is known that the amino group can be oxidized to various products, including N-oxides. nih.govrsc.org The oxidation of 2,6-dimethylaniline (B139824) with Fenton's reagent has been shown to yield 2,6-dimethylnitrobenzene and 2,6-dimethylphenol, followed by ring-opening to smaller acidic fragments. acs.org Similar pathways can be anticipated for this compound, although the specific products would depend on the oxidant used.
The ester group can be reduced to the corresponding primary alcohol, (6-amino-2,3-dimethylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring itself is generally resistant to reduction under these conditions.
Conversely, the nitro precursor of this compound, ethyl 6-nitro-2,3-dimethylbenzoate, can be selectively reduced to this compound using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated reductions (e.g., Sn/HCl, Fe/HCl, or indium/ammonium (B1175870) chloride). orgsyn.orgorgsyn.orglookchem.com
Hydrolysis and Transesterification Studies
The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-amino-2,3-dimethylbenzoic acid, under either acidic or basic conditions. rsc.orgrsc.org The rate of alkaline hydrolysis of ethyl benzoates is well-studied and is influenced by the nature and position of substituents on the aromatic ring. wikipedia.orgresearchgate.net The presence of the electron-donating amino and methyl groups would be expected to decrease the rate of alkaline hydrolysis compared to unsubstituted ethyl benzoate (B1203000), as they decrease the electrophilicity of the ester carbonyl carbon.
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with another alcohol in the presence of an acid or base catalyst. google.com This equilibrium-driven reaction can be pushed towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) by-product as it is formed. google.com
Table 2: Expected Products of Hydrolysis and Transesterification
| Reaction | Reagents and Conditions | Expected Product |
| Alkaline Hydrolysis | NaOH (aq), heat | Sodium 6-amino-2,3-dimethylbenzoate |
| Acidic Hydrolysis | H₃O⁺, heat | 6-Amino-2,3-dimethylbenzoic acid |
| Transesterification | R'OH, H⁺ or RO⁻ catalyst, heat | R'-6-amino-2,3-dimethylbenzoate |
Chemo- and Regioselective Reactions
The presence of multiple functional groups in this compound allows for chemo- and regioselective transformations.
Chemoselectivity refers to the preferential reaction of one functional group in the presence of another. For instance:
Selective N-acylation: The amino group can be selectively acylated in the presence of the ester group under mild basic conditions.
Selective ester reduction: The ester can be reduced to an alcohol with LiAlH₄ without affecting the aromatic ring or the amino group (though the acidic proton of the amine will be deprotonated).
Buchwald-Hartwig amination: It is possible to selectively form N-aryl bonds using palladium catalysis, which could be applied to a halogenated derivative of the title compound, demonstrating chemoselectivity in the presence of the ester and amino groups. rsc.org
Regioselectivity is prominent in cyclization reactions to form heterocyclic systems. Anthranilic acid and its esters are common precursors for the synthesis of quinolines and quinolones. nih.govijarsct.co.inrsc.orgnih.govresearchgate.net For example, condensation of this compound with a β-ketoester, followed by thermal cyclization, could lead to the formation of a substituted quinolone. The specific substitution pattern of the starting material would direct the cyclization to yield a specific regioisomer.
Derivatization and Analog Development from Ethyl 6 Amino 2,3 Dimethylbenzoate
Synthesis of Amide and Carboxylic Acid Derivatives
The primary amino group and the ethyl ester function of ethyl 6-amino-2,3-dimethylbenzoate are prime sites for derivatization to generate amide and carboxylic acid analogs, respectively.
The synthesis of amide derivatives is commonly achieved through the reaction of the amino group with various acylating agents. sphinxsai.comajchem-a.com A general approach involves the coupling of the parent compound with carboxylic acids, acid chlorides, or acid anhydrides. ajchem-a.com For instance, the reaction with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct is a standard method for amide bond formation. nih.gov These reactions can be carried out under various conditions, often involving reflux in a suitable solvent like methanol (B129727) or ethanol (B145695) to drive the reaction to completion. sphinxsai.comgranthaalayahpublication.org The resulting amide derivatives can be purified using techniques such as recrystallization or chromatography.
Carboxylic acid derivatives are typically prepared via the hydrolysis of the ethyl ester group. This transformation is generally accomplished by treating the this compound with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. mdpi.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. For example, hydrolysis of an ester can be achieved by heating under reflux with a base, followed by neutralization with an acid. mdpi.com These carboxylic acid derivatives serve as crucial intermediates for further modifications, such as the synthesis of different esters or the coupling with amines to form a new series of amides.
A variety of reagents and conditions can be employed for these transformations, as summarized in the table below.
| Derivative Type | Reagent | Conditions | Reference |
| Amide | Carboxylic Acid/DCC/DMAP | Room Temperature | ajchem-a.com |
| Amide | Acid Chloride/Base | 0-5 °C to Room Temperature | nih.gov |
| Amide | Amino Acid Ester | Reflux in Methanol | sphinxsai.com |
| Carboxylic Acid | Thiourea/K2CO3/Ethanol, then Acid | Reflux, then Neutralization | mdpi.com |
| Carboxylic Acid | SnCl2/Ethyl Acetate/Methanol | 55 °C | nih.gov |
Exploration of Heterocyclic Annulation Reactions
The bifunctional nature of this compound, possessing both an amino and an ester group on an aromatic ring, makes it an ideal precursor for heterocyclic annulation reactions. These reactions lead to the formation of fused ring systems, significantly expanding the chemical space accessible from this starting material. Quinolones and pyridones are prominent examples of heterocyclic structures synthesized from this scaffold.
The synthesis of quinolone derivatives often involves a cyclization reaction that incorporates the amino group and a carbon atom from the benzene (B151609) ring into the new heterocyclic ring. mdpi.com One classical method that can be adapted for this purpose is the Conrad-Limpach-Knorr reaction, where an aniline (B41778) derivative reacts with a β-ketoester. mdpi.com Depending on the reaction conditions, either 2-quinolones or 4-quinolones can be obtained. For instance, heating at high temperatures (around 250 °C) typically favors the formation of 4-quinolones through the intramolecular cyclization of an intermediate p-arylaminoacrylate. mdpi.com The presence of the two methyl groups on the benzene ring of this compound would lead to the formation of dimethyl-substituted quinolone systems. The development of quinolone analogues with enhanced antibacterial activity has been a significant area of research. mdpi.com
The synthesis of pyridone rings fused to the existing benzene ring can also be envisioned. These reactions would similarly involve the participation of the amino group in a cyclization process with a suitable three-carbon synthon.
The following table outlines some general synthetic strategies for forming quinolone rings, which can be adapted for this compound.
| Heterocycle | Reaction Type | Key Reagents | Outcome | Reference |
| 4-Quinolone | Conrad-Limpach-Knorr | β-ketoester | Intramolecular cyclization at high temperature | mdpi.com |
| 2-Quinolone | Conrad-Limpach-Knorr | β-ketoester, Strong Acid | Cyclization at lower temperatures | mdpi.com |
| Quinolones | Palladium-catalyzed annulation | Acrylamide, Strained arynes | High yield, one-step process | mdpi.com |
Structural Modifications at the Amino and Ester Positions
Targeted structural modifications at the amino and ester functional groups of this compound are crucial for fine-tuning the molecule's physicochemical properties and biological activity.
Modifications at the amino position can significantly impact the electronic and steric characteristics of the molecule. nih.govnih.gov Besides the formation of amides as discussed previously, the amino group can undergo a variety of other transformations. Alkylation, for instance, can be achieved using alkyl halides to introduce one or two alkyl groups. Reductive amination with aldehydes or ketones provides another route to N-substituted derivatives. The amino group can also be converted into other nitrogen-containing functionalities, such as azides, nitro groups, or ureas, each imparting unique properties to the resulting molecule. Studies have shown that even subtle changes to the amino group, such as its modification with imidoesters, can have significant effects on the molecule's interaction with biological targets. nih.gov
Modifications at the ester position primarily involve transesterification or conversion to other carbonyl derivatives. Transesterification, the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst, allows for the synthesis of a series of esters with varying alkyl or aryl groups. This can be used to alter the lipophilicity and metabolic stability of the compound. The ester can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then serve as a handle for further functionalization, such as etherification or oxidation to an aldehyde.
The table below summarizes some potential modifications at these two key positions.
| Position | Modification Type | Reagents/Reaction | Resulting Functional Group |
| Amino | Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Amino | Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Substituted Amine |
| Amino | Diazotization | NaNO2, HCl | Diazonium Salt |
| Ester | Transesterification | Alcohol, Acid/Base Catalyst | Different Ester |
| Ester | Reduction | LiAlH4 | Primary Alcohol |
| Ester | Aminolysis | Amine | Amide |
Deuterated Analog Synthesis and Isotopic Labeling Studies
The synthesis of deuterated analogs and the incorporation of other isotopic labels into the this compound scaffold are important for a range of specialized scientific investigations. Isotopic labeling is a powerful tool in mechanistic studies, metabolic profiling, and as internal standards in quantitative analytical methods.
Deuterated analog synthesis involves the replacement of one or more hydrogen atoms with deuterium (B1214612) atoms. This can be achieved through various methods. For instance, hydrogen-deuterium exchange reactions can be employed, particularly for acidic protons or protons on aromatic rings under certain catalytic conditions. Alternatively, deuterated starting materials or reagents can be used in the synthetic sequence. For example, using deuterated ethanol for the esterification step would yield an ethyl-d5 ester. The synthesis of deuterated compounds is often a key step in preparing internal standards for mass spectrometry-based bioanalysis.
The following table provides a conceptual overview of how isotopic labeling could be applied to this compound.
| Isotope | Position of Label | Synthetic Strategy | Application |
| ²H (Deuterium) | Ethyl group | Use of deuterated ethanol in esterification | Internal standard for mass spectrometry |
| ²H (Deuterium) | Aromatic ring | H-D exchange under catalytic conditions | Mechanistic studies, metabolic fate |
| ¹³C | Carbonyl carbon | Use of ¹³C-labeled precursor in esterification | NMR studies, metabolic tracing |
| ¹⁵N | Amino group | Use of ¹⁵N-labeled aniline precursor | NMR studies, mechanistic elucidation |
Advanced Spectroscopic Characterization Techniques in Research on Ethyl 6 Amino 2,3 Dimethylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR and ¹³C NMR Analysis
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most crucial steps in structural determination.
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For Ethyl 6-amino-2,3-dimethylbenzoate, the spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two methyl groups on the benzene (B151609) ring, the methylene (B1212753) and methyl protons of the ethyl ester group, and the protons of the amino group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to their assignment. For instance, the ethyl group would present as a quartet for the methylene (-CH2-) protons coupled to the adjacent methyl group, and a triplet for the methyl (-CH3) protons. The aromatic protons' splitting patterns would reveal their substitution pattern on the ring.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate resonances would be observed for the carbonyl carbon of the ester, the two carbons of the ethyl group, the two methyl carbons attached to the ring, and the six carbons of the benzene ring. The chemical shift values provide insight into the electronic environment of each carbon atom. For example, the carbonyl carbon would appear significantly downfield (at a higher ppm value) due to the deshielding effect of the double-bonded oxygen.
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic CH | 6.0 - 7.5 | Doublet, Doublet | Protons on the benzene ring |
| Amino (NH₂) | 3.5 - 5.0 | Broad Singlet | Protons on the nitrogen atom |
| Methylene (CH₂) | 4.0 - 4.4 | Quartet | Ethyl ester -OCH₂- group |
| Aromatic CH₃ | 2.0 - 2.5 | Singlet | Methyl groups on the benzene ring |
| Methyl (CH₃) | 1.0 - 1.4 | Triplet | Ethyl ester -CH₃ group |
| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (C=O) | 165 - 175 | Ester carbonyl group |
| Aromatic C-NH₂ | 140 - 150 | Carbon attached to the amino group |
| Aromatic C-COO | 120 - 135 | Carbon attached to the ester group |
| Aromatic C-CH₃ | 120 - 140 | Carbons attached to the methyl groups |
| Aromatic CH | 110 - 130 | Carbons with attached protons |
| Methylene (OCH₂) | 60 - 65 | Ethyl ester -OCH₂- group |
| Aromatic CH₃ | 15 - 25 | Methyl groups on the benzene ring |
| Methyl (CH₃) | 10 - 15 | Ethyl ester -CH₃ group |
Note: The expected chemical shift values are estimates based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity Assignment
While 1D NMR provides essential data, 2D NMR techniques are invaluable for assembling the molecular puzzle by establishing through-bond correlations between nuclei. youtube.comyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would confirm the coupling between the methylene and methyl protons of the ethyl group and would also help to trace the connectivity of the protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). youtube.com Each cross-peak indicates a carbon atom and the proton(s) attached to it. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is crucial for identifying and connecting the quaternary (non-protonated) carbons, such as the carbonyl carbon and the substituted aromatic carbons, to the rest of the molecular framework. For example, correlations would be expected between the protons of the aromatic methyl groups and the adjacent aromatic carbons, as well as to the carbon atom to which the methyl group is attached.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations.
For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups. The amino group (N-H) would typically show one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ethyl ester would produce a strong, sharp absorption band around 1700-1730 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic (methyl and ethyl) groups, C-N stretching, and C-O stretching of the ester group. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amino (N-H) | Stretching | 3300 - 3500 |
| Carbonyl (C=O) | Stretching | 1700 - 1730 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-O (Ester) | Stretching | 1100 - 1300 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scripps.eduethernet.edu.et It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₁H₁₅NO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition. The calculated monoisotopic mass is approximately 193.1103 g/mol .
Upon ionization, the molecular ion ([M]⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. Common fragmentation pathways for this compound might include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of an ethyl radical (-CH₂CH₃), or cleavage of the ester group to lose CO₂Et. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores (light-absorbing groups).
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. The amino and ester groups, being conjugated with the aromatic ring, will influence the position and intensity of these absorptions. Typically, π → π* transitions of the aromatic system would be observed. A study on a structurally related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, showed an absorption maximum around 357 nm in the gas phase and 343 nm in DMSO, corresponding to electronic transitions within the molecule. materialsciencejournal.org Similar electronic transitions would be expected for this compound, with the exact λmax values being dependent on the solvent used due to solvatochromic effects.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.netnih.govmdpi.comnih.govresearchgate.net This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and conformation of the molecule in the solid state.
Computational and Theoretical Studies of Ethyl 6 Amino 2,3 Dimethylbenzoate
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict the geometric and electronic properties of molecules. In the context of Ethyl 6-amino-2,3-dimethylbenzoate, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (optimized geometry) and to analyze its electronic characteristics.
The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. These calculations can yield important parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a theoretical study of a similar molecule, ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, DFT with the B3LYP/6–311++G (d,p) basis set was used to obtain its optimized structural parameters. nih.gov Such studies can be performed in the gas phase or in the presence of a solvent to mimic different environments.
The electronic properties that can be calculated include the total energy, dipole moment, and the distribution of electron density. These parameters are crucial for understanding the molecule's stability, polarity, and reactivity. For example, a potential energy surface scan can be performed by systematically changing specific dihedral angles to identify the global minimum energy conformer, which represents the most stable structure of the molecule. nih.gov
Table 1: Representative Geometric Parameters Calculated by DFT
| Parameter | Description | Typical Calculated Value Range |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | 1.0 - 1.8 Å |
| Bond Angles | The angle formed between three atoms across at least two bonds. | 109.5° - 120° for sp2/sp3 carbons |
| Dihedral Angles | The angle between two intersecting planes, used to define the conformation of the molecule. | 0° - 360° |
Note: The values in this table are illustrative and would need to be specifically calculated for this compound.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcome of chemical reactions. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO represents the outermost electron-containing orbital and acts as an electron donor, while the LUMO is the innermost electron-deficient orbital and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates higher stability and lower reactivity.
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The locations of the HOMO and LUMO on the molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the amino group, being an electron-donating group, would likely contribute significantly to the HOMO, making the aromatic ring more susceptible to electrophilic substitution. The carbonyl group of the ester, being electron-withdrawing, would contribute to the LUMO, making the carbonyl carbon a potential site for nucleophilic attack.
Table 2: Frontier Molecular Orbital Parameters and Their Significance
| Parameter | Description | Significance for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap generally implies higher chemical reactivity and lower stability. nih.gov |
Note: The specific energy values would require quantum chemical calculations for this compound.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks and for understanding intermolecular interactions such as hydrogen bonding. researchgate.net
The MESP map is typically colored to represent different potential values. Regions of negative electrostatic potential, usually colored in shades of red, are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, colored in shades of blue, are electron-poor and are prone to nucleophilic attack. These regions are typically found around hydrogen atoms bonded to electronegative atoms.
For this compound, an MESP map would likely show negative potential around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group, indicating these as sites for electrophilic attack or hydrogen bond acceptance. Positive potential would be expected around the hydrogen atoms of the amino group and the methyl groups, suggesting these as sites for nucleophilic attack or hydrogen bond donation.
Molecular Docking Simulations for Ligand-Target Interactions (in vitro mechanistic context)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. plos.org This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. plos.org
In a hypothetical in vitro study, this compound could be docked into the active site of a target protein to assess its potential as an inhibitor. The process involves generating a set of possible conformations of the ligand and positioning them within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each conformation, with lower scores generally indicating a more favorable interaction.
For example, a study on a dimethylbenzoate derivative as a potential inhibitor of Monkeypox virus (MPXV) DNA Polymerase (DPol) used molecular docking to identify promising candidates. plos.org The docking analysis revealed key interactions, such as hydrogen bonds and aromatic interactions, between the ligand and the amino acid residues in the active site of the protein. plos.org Similar analyses could be performed for this compound with various protein targets to elucidate its potential biological activity.
Table 3: Key Parameters in Molecular Docking Analysis
| Parameter | Description | Significance |
| Docking Score | A numerical value that estimates the binding affinity between the ligand and the receptor. | Lower scores typically indicate stronger binding. |
| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | Provides insights into the specific interactions driving binding. |
| Key Interactions | Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor. | Crucial for understanding the mechanism of binding and for lead optimization. |
Note: The docking score and binding pose are specific to the ligand-receptor pair being studied.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. plos.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, stability, and dynamic behavior of molecules and their complexes. plos.org
In the context of this compound, an MD simulation could be performed on the ligand-protein complex obtained from molecular docking to assess its stability. The simulation would track the trajectory of the ligand within the binding site over a period of nanoseconds. plos.org Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms are calculated to evaluate the stability of the complex. A stable complex would exhibit relatively small fluctuations in RMSD over the simulation time.
For instance, in the study of the dimethylbenzoate derivative targeting the MPXV DPol, MD simulations confirmed the stability of the ligand-protein complex. plos.org Such simulations are crucial for validating the results of molecular docking and for providing a more dynamic picture of the ligand-receptor interaction.
Table 4: Key Metrics in Molecular Dynamics Simulations
| Metric | Description | Significance |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed molecule and a reference structure. | A stable RMSD value over time suggests that the system has reached equilibrium and the complex is stable. |
| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of a particular atom or group of atoms relative to the reference structure over time. | Highlights the flexible regions of the protein and the ligand. |
Note: The specific values of RMSD and RMSF depend on the system being simulated.
Investigations into the Biological Activities of Ethyl 6 Amino 2,3 Dimethylbenzoate and Its Analogs
In Vitro Studies on Enzyme Inhibition and Receptor Modulation Mechanisms
The interaction of small molecules with enzymes and receptors is a cornerstone of drug discovery. For ethyl 6-amino-2,3-dimethylbenzoate and its analogs, these interactions can lead to the modulation of biological pathways, offering potential therapeutic benefits.
Aminobenzoic acid derivatives have been shown to target various enzymes. A notable example is the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in many microorganisms. nih.govnih.gov The presence of a p-aminobenzoyl moiety is often a prerequisite for this inhibitory activity. nih.gov Substitution of the carboxyl group, such as with an ester like in this compound, can influence the affinity for the enzyme's binding site. nih.gov
Kinetic studies are essential to understand the nature of enzyme inhibition. Competitive inhibitors, which are often structurally similar to the enzyme's substrate, compete for the same active site. mdpi.com This competition can be overcome by increasing the substrate concentration, which does not change the maximum velocity (Vmax) but increases the Michaelis-Menten constant (Km). mdpi.com In contrast, non-competitive inhibitors bind to a different site on the enzyme, leading to a decrease in Vmax. youtube.com
Table 1: Enzyme Inhibition by Benzoate (B1203000) Derivatives and Analogs
| Compound/Analog Class | Target Enzyme | Inhibition Type | Key Findings |
|---|---|---|---|
| p-Aminobenzoic Acid Derivatives | Dihydropteroate Synthase | Competitive | The p-aminobenzoyl moiety is crucial for binding. nih.gov |
| Fluorinated Aminophosphonates | Serine Esterases | Irreversible | Inhibition occurs through P-C bond scission. nih.gov |
Information regarding the specific receptor binding and signaling pathway modulation of this compound is limited. However, the broader class of aminobenzoic acid derivatives has been studied for their interaction with various biological systems. For example, cryo-EM structures of ribosomes with bound aminobenzoic acid derivatives have revealed that these molecules can sterically hinder the induced fit required for efficient amide bond formation, thereby affecting protein synthesis. acs.orgescholarship.org This suggests a potential mechanism for modulating cellular signaling at the translational level.
Further research is necessary to elucidate the specific receptor targets and signaling pathways affected by this compound and its analogs.
Antimicrobial and Antiparasitic Activity Research (In Vitro/Non-Human Models)
The search for new antimicrobial and antiparasitic agents is a global health priority. Benzoate derivatives have shown promise in this area. The antimicrobial activity of these compounds is often linked to their ability to interfere with essential metabolic pathways in microorganisms. mdpi.com For example, derivatives of p-aminobenzoic acid (PABA) can act as antimetabolites, disrupting folate biosynthesis. mdpi.com
Recent studies have explored the antimicrobial potential of various aminobenzoic acid analogs. Schiff bases derived from 4-aminobenzoic acid have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and notable antifungal properties. mdpi.comresearchgate.net Similarly, 5-substituted 2-aminobenzothiazoles have been investigated as DNA gyrase B inhibitors with activity against ESKAPE pathogens. nih.gov
In the realm of antiparasitic research, N-substituted phenyldihydropyrazolones have been studied for their in vitro inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease. frontiersin.org The lipophilicity of the substituents on these analogs was found to play a significant role in their activity. frontiersin.org
Table 2: Antimicrobial and Antiparasitic Activity of Benzoate Analogs
| Compound Class | Target Organism | Activity | Key Findings |
|---|---|---|---|
| 4-Aminobenzoic Acid Schiff Bases | Staphylococcus aureus (MRSA) | Antibacterial | MIC values as low as 15.62 µM. mdpi.com |
| 5-Substituted 2-Aminobenzothiazoles | ESKAPE Pathogens | Antibacterial | Act as DNA gyrase B inhibitors. nih.gov |
| N-Substituted Phenyldihydropyrazolones | Trypanosoma cruzi | Antiparasitic | Apolar substituents led to more active compounds. frontiersin.org |
Cellular Assays for Biological Response and Pathway Perturbation (Excluding Cytotoxicity Profiles as per strict exclusion)
Cellular assays provide a platform to observe the biological responses and pathway perturbations induced by chemical compounds. For aminobenzoic acid derivatives, these assays can reveal their impact on cellular processes.
One area of investigation is the cellular response to these compounds in the context of cancer. Alkyl derivatives of 4-aminobenzoic acid have been screened for their effects on lung and oral squamous carcinoma cell lines. tandfonline.com These studies help to identify compounds that can modulate cancer cell behavior.
In microorganisms, cellular assays can elucidate metabolic pathways. For example, the degradation pathway of 3-aminobenzoate (B8586502) has been studied in Comamonas sp. strain QT12, identifying a cluster of genes (mab) involved in its breakdown. researchgate.net This provides insight into how bacteria respond to and process aminobenzoic acids.
The interaction of aminobenzoic acid derivatives with the ribosome, as revealed by cryo-EM studies, demonstrates a direct perturbation of a fundamental cellular pathway – protein synthesis. acs.orgescholarship.org By obstructing the induced fit of the peptidyl transferase center, these molecules can disrupt the normal cellular function. acs.orgescholarship.org
Structure-Activity Relationship (SAR) Studies of Benzoate Derivatives in Biological Systems
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For benzoate derivatives, SAR studies have provided valuable insights into the structural features required for their activity.
In the context of antimicrobial activity, the substitution pattern on the benzoic acid ring is critical. For p-aminobenzoic acid derivatives, ionization and the absence of bulky groups at the 2-position are important for their activity in the folate-synthesizing system of E. coli. nih.gov The nature of the substituent on the amino group can also significantly influence activity.
SAR studies on N-substituted phenyldihydropyrazolones as anti-trypanosomal agents have shown that apolar substituents on the piperidine (B6355638) linker lead to more potent compounds. frontiersin.org This highlights the importance of lipophilicity in the activity of these analogs.
For enzyme inhibition, the presence of a p-aminobenzoyl moiety is often a key structural feature for competing with PABA for the active site of dihydropteroate synthetase. nih.gov Alterations to the carboxylic acid group, such as esterification, can modulate the affinity of the compound for the enzyme. nih.gov
Table 3: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-Aminobenzoic acid (PABA) |
| 4-Aminobenzoic acid |
| 3-Aminobenzoate |
| 2-Aminobenzothiazoles |
| N-substituted phenyldihydropyrazolones |
| 4-Amino-N-(1,3-Benzothiazol-2-yl) benzenesulphonamide |
Applications of Ethyl 6 Amino 2,3 Dimethylbenzoate in Advanced Materials and Chemical Sciences
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The chemical architecture of Ethyl 6-amino-2,3-dimethylbenzoate, possessing both a nucleophilic amino group and an electrophilic ester function, renders it a versatile intermediate in organic synthesis. Aminobenzoic acid derivatives are widely recognized as important precursors for constructing a variety of heterocyclic compounds that are of significant pharmacological interest. researchgate.netnih.gov The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the ester group is susceptible to hydrolysis, amidation, and reduction.
This dual reactivity allows for its use in multi-step syntheses to build more complex molecular frameworks. For instance, aminobenzoic acid derivatives are common starting points for the synthesis of fused heterocyclic systems like quinazolinones, triazepinoquinazolinones, and benzimidazoles. researchgate.netnih.govnih.gov The amino group can be transformed to participate in cyclization reactions, forming part of a new ring system. While specific examples detailing the cyclization of this compound are not prominent, its structural analogy to other aminobenzoates suggests its utility in creating novel polycyclic and heterocyclic structures for research purposes. researchgate.neteurjchem.comnih.gov The synthesis of such complex systems is fundamental to the exploration of new chemical entities in various scientific fields. nih.gov
Utilization in Polymer Chemistry and Functional Material Development
In principle, the bifunctional nature of this compound allows for its potential use as a monomer in polymerization reactions. The presence of both an amino group and an ester group makes it a candidate for polycondensation reactions to form polymers such as polyamides or polyimides. These classes of polymers are known for their high thermal stability and mechanical strength.
However, based on available scientific literature, the specific application of this compound in polymer chemistry or for the development of functional materials is not well-documented. While related compounds like dimethyl amino ethyl methacrylate (B99206) are used in free radical polymerization to create block copolymers nih.gov, similar applications for this compound have not been reported. Its potential in this area remains a subject for future exploration.
Application in Analytical Chemistry as a Standard or Reagent for Specific Research Assays
In analytical chemistry, well-characterized compounds are essential for use as reference standards to ensure the accuracy and validity of analytical methods. This compound is available from various chemical suppliers, which facilitates its use in research settings. bldpharm.combldpharm.comfluorochem.co.uk
Despite its availability, there is no specific information in the current body of scientific literature that describes its established use as a certified reference standard or as a specialized reagent for particular research assays. Its availability implies it can be used as a starting material or reference compound in synthetic chemistry research, but its formal application in validated analytical methodologies has not been detailed.
Precursor for Advanced Pharmaceutical Scaffolds and Chemical Probes (Pre-Clinical Research Focus)
The most significant application of aminobenzoate derivatives lies in medicinal chemistry, where they serve as foundational scaffolds for the synthesis of biologically active molecules. nih.gov The benzothiazole (B30560) ring system, for example, which can be synthesized from amino-phenyl precursors, is of considerable interest for its antitumor properties. nih.govresearchgate.net This highlights the potential of this compound as a starting material for novel therapeutic agents.
A notable example of a related compound in preclinical research comes from a computational study aimed at identifying antiviral candidates for the Monkeypox virus (MPXV). plos.org In this research, a derivative, [2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3,5-dimethylbenzoate, was identified as a top-performing ligand with a high predicted binding affinity for the A42R protein of the virus, a key component for its replication. plos.org This in silico finding suggests that the dimethylbenzoate scaffold is a promising starting point for the development of novel antiviral drugs. plos.org
The study used molecular docking and molecular dynamics simulations to predict the interaction and stability of the compound with the viral protein. The promising results from these computational methods provide a strong rationale for further in vitro and in vivo studies to validate these candidates as potential treatments for MPXV. plos.org
Future Research Directions and Emerging Trends for Ethyl 6 Amino 2,3 Dimethylbenzoate Studies
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
Future research will likely leverage AI and ML to explore the vast chemical space around the Ethyl 6-amino-2,3-dimethylbenzoate scaffold. Machine learning algorithms, such as graph neural networks and support vector machines (SVMs), can be trained on large datasets of known compounds to predict the biological activities, physicochemical properties, and potential toxicity of novel derivatives. mdpi.comastrazeneca.comnih.gov This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov For instance, AI platforms like Atomwise and BenevolentAI utilize machine learning to analyze diverse biological data, identifying novel therapeutic targets and predicting the druggability of compounds. nih.gov
In the context of drug discovery, these models can predict absorption, distribution, metabolism, and elimination (ADME) properties, helping to optimize compounds for better bioavailability and reduced side effects. astrazeneca.comnih.gov Generative Adversarial Networks (GANs) represent another exciting frontier, capable of designing entirely new molecules with optimized properties tailored to specific biological targets. nih.gov For material design, AI can predict how modifications to the this compound structure would influence properties like polymer stability, liquid crystal phases, or electronic characteristics.
Table 1: Applications of AI/ML in this compound Research
| AI/ML Technique | Application in Drug Discovery | Application in Material Design |
|---|---|---|
| Graph Neural Networks (GNNs) | Predict molecular properties (solubility, toxicity, efficacy) and drug-target interactions. astrazeneca.comnih.gov | Predict material properties based on molecular structure. |
| Support Vector Machines (SVMs) | Classify compounds based on biological activity from high-dimensional data. mdpi.com | Classify materials based on desired performance characteristics. |
| Generative Adversarial Networks (GANs) | De novo design of novel derivatives with optimized pharmacological profiles. nih.gov | Generate novel molecular structures with targeted material properties. |
| Transfer Learning | Use knowledge from large, general datasets to improve predictions on smaller, specific datasets related to the scaffold. astrazeneca.com | Adapt models from well-understood materials to predict properties of new derivatives. |
Exploration of Novel Catalytic Systems for Efficient Synthesis
The synthesis of aminobenzoic acid derivatives often relies on traditional chemical methods that can be inefficient or require harsh conditions. mdpi.com Future research will undoubtedly focus on discovering and developing novel catalytic systems to enable a more efficient and sustainable synthesis of this compound and its analogues.
One promising avenue is the use of advanced transition metal catalysts. While the reduction of a nitro-precursor using platinum oxide is a convenient lab-scale method, the development of catalysts based on more abundant and less expensive metals like iron or nickel is a key goal for industrial-scale production. orgsyn.org For example, nickel(0) catalysts have been explored for other aromatic transformations and could be adapted for reactions involving this scaffold. scirp.org
Furthermore, the field of biocatalysis offers significant potential. The biosynthesis of natural aminobenzoate compounds, such as p-aminobenzoic acid (PABA), involves a series of highly efficient enzymatic steps. mdpi.commdpi.com Enzymes like aminodeoxychorismate synthase (PabA/PabB) and 4-amino-4-deoxychorismic acid lyase (PabC) convert chorismate into PABA with high specificity. mdpi.commdpi.com Future work could involve engineering these or similar enzymes to accept substituted precursors, enabling the biosynthesis of the core aminobenzoic acid structure of the target compound. This approach aligns with the principles of green chemistry by reducing reliance on harsh reagents and high temperatures. nih.gov
Table 2: Potential Catalytic Strategies for Synthesis
| Catalytic System | Description | Potential Advantages |
|---|---|---|
| Advanced Transition Metal Catalysis | Use of catalysts based on metals like Nickel, Copper, or Iron for key synthetic steps (e.g., amination, esterification). | Lower cost, higher atom economy, milder reaction conditions. |
| Biocatalysis / Enzyme Engineering | Utilizing natural or engineered enzymes (e.g., synthases, lyases, transaminases) to construct the aminobenzoate core. mdpi.commdpi.com | High selectivity, environmentally friendly (aqueous conditions, ambient temperature), sustainable. |
| Photocatalysis | Using light-driven catalysts to enable unique chemical transformations not accessible through traditional thermal methods. | Novel reactivity, high degree of control over reaction pathways. |
| Catalyst-Free MCRs | Designing multi-component reactions (MCRs) that proceed efficiently without a catalyst, often under solvent-free conditions. nih.gov | High atom economy, reduced waste, simplified purification, green chemistry. nih.gov |
Advanced Mechanistic Studies of Biological Interactions
Understanding how a molecule interacts with biological systems at a molecular level is crucial for developing effective drugs. For this compound, future research will need to employ advanced techniques to elucidate the mechanisms behind its potential biological activities. The aminobenzoate scaffold is a component of many biologically active molecules, including those with anticancer, antibacterial, and anti-inflammatory properties. mdpi.com
Molecular dynamics (MD) simulations will be a key tool. acs.org These computational studies can model the dynamic behavior of the compound when interacting with a target protein, such as an enzyme or receptor. MD simulations can reveal how the compound binds, the specific amino acid residues involved in the interaction, and how binding induces conformational changes in the target protein. acs.org This information is invaluable for structure-based drug design, allowing for rational modifications to the molecule to improve its binding affinity and selectivity.
Experimental techniques will also be critical. High-resolution X-ray crystallography or cryo-electron microscopy (cryo-EM) could be used to determine the three-dimensional structure of the compound bound to its biological target. Furthermore, studying the metabolism of this compound, potentially as a prodrug, will be important for understanding its pharmacokinetic profile and identifying its active form within the body. mdpi.com
Development of High-Throughput Screening Methodologies for Derivatives
To efficiently explore the therapeutic potential of the this compound scaffold, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid testing of thousands of related compounds, or derivatives, to identify "hits" with a desired biological activity.
This process begins with the creation of a compound library, a collection of diverse but structurally related derivatives of this compound. This library can be synthesized using combinatorial chemistry techniques, often guided by in silico screening to prioritize structures with drug-like properties. nih.gov
The library would then be subjected to automated biological assays. For example, if investigating antimicrobial potential, the compounds could be tested against various strains of bacteria or fungi, such as Plasmodium falciparum, to determine their minimum inhibitory concentration (IC50). nih.gov Similarly, for anticancer applications, the derivatives could be screened against a panel of cancer cell lines to identify compounds that selectively inhibit cancer cell growth without harming healthy cells. nih.gov The data generated from HTS can then be used to build structure-activity relationships (SAR), which inform the next cycle of drug design and optimization. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 6-amino-2,3-dimethylbenzoate derivatives under heterogeneous catalysis?
- Methodological Answer : A robust approach involves using Cerium(IV) carboxymethylcellulose (CMC-CeIV) as a reusable heterogeneous catalyst. Key parameters include:
- Catalyst loading : Systematic testing of mol% (e.g., 0.5–5 mol%) to balance reactivity and cost .
- Reaction conditions : One-pot, multi-component reactions (e.g., hydrazine hydrate, ethyl acetoacetate, aldehydes, malononitrile) at reflux in ethanol/water mixtures .
- Yield optimization : Monitor via TLC/HPLC and adjust stoichiometry (e.g., aldehyde:malononitrile ratio) to suppress side reactions like enol tautomerization .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., methyl groups at C2/C3, ethyl ester at C1) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and resolve co-eluting impurities .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO) .
Q. How do researchers select precursors for synthesizing this compound analogs?
- Methodological Answer :
- Core scaffold : Start with 2,3-dimethylbenzoic acid derivatives (e.g., esterification with ethanol under acid catalysis) .
- Amino group introduction : Use nitration followed by catalytic hydrogenation or direct amination via Buchwald-Hartwig coupling .
- Functionalization : Introduce halogens or electron-withdrawing groups (e.g., Cl, F) at C6 to modulate electronic properties .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in catalytic efficiency for this compound synthesis?
- Methodological Answer :
- Kinetic profiling : Compare initial reaction rates under varying catalyst loadings (e.g., 0.5 vs. 2 mol% CMC-CeIV) to identify rate-limiting steps .
- Surface analysis : Use BET isotherms or XPS to correlate catalyst surface area/oxidation states with activity .
- Control experiments : Test reactions without catalyst or with alternative Lewis acids (e.g., FeCl) to isolate CMC-CeIV’s role in stabilizing intermediates .
- Data Conflict Example : Higher catalyst loading (>3 mol%) may reduce yield due to agglomeration, necessitating dispersion studies .
Q. What computational tools aid in predicting reaction pathways for this compound derivatives?
- Methodological Answer :
- DFT calculations : Model transition states for key steps (e.g., Knoevenagel condensation) to identify energetically favorable pathways .
- Machine learning : Train models on databases like Reaxys or Pistachio to prioritize synthetic routes based on atom economy and step count .
- Solvent effects : Use COSMO-RS simulations to predict solvent interactions and optimize polarity (e.g., ethanol vs. DMF) .
Q. How can researchers address discrepancies in biological activity data for this compound analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., C6-amino vs. C6-nitro) and test against target enzymes (e.g., antimicrobial assays) .
- Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., dichlorobenzyl glycine derivatives) that may skew bioactivity results .
- Dose-response validation : Repeat assays with purified batches to confirm IC/MIC values and exclude batch-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
